TG-003

Description

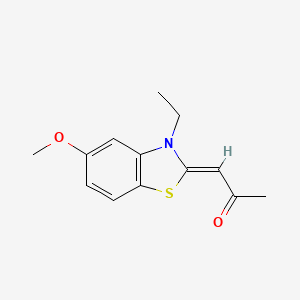

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719277-26-6, 300801-52-9 | |

| Record name | TG-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TG-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TG-003: A Potent Modulator of Alternative Splicing Through CLK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a small molecule inhibitor with high potency and selectivity for the Cdc2-like kinase (CLK) family, particularly CLK1 and CLK4. By competitively binding to the ATP-binding pocket of these kinases, this compound effectively prevents the phosphorylation of serine/arginine-rich (SR) proteins, crucial regulators of pre-mRNA splicing. This inhibition leads to significant alterations in alternative splicing events, making this compound a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases driven by aberrant splicing. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its activity.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This intricate mechanism is tightly regulated by a host of splicing factors, among which the serine/arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, controlled by kinases such as the Cdc2-like kinase (CLK) family, is critical for their function in spliceosome assembly and splice site selection.[1] Dysregulation of this process is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a potent and selective inhibitor of the CLK family of kinases.[1] Its ability to modulate the phosphorylation of SR proteins and thereby alter alternative splicing patterns has made it an invaluable chemical probe for dissecting the complexities of splicing regulation. Furthermore, its potential to correct aberrant splicing events has generated significant interest in its therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CLK family kinases. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of a phosphate group to its substrates, the SR proteins.[2]

Signaling Pathway of this compound Action:

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering splicing.

The key steps in the mechanism of action are:

-

Inhibition of CLK Kinases: this compound directly inhibits the catalytic activity of CLK1 and CLK4.[1]

-

Reduction of SR Protein Phosphorylation: This inhibition prevents the phosphorylation of multiple serine residues within the arginine/serine-rich (RS) domains of SR proteins.[2]

-

Alteration of SR Protein Function: Hypophosphorylated SR proteins exhibit altered subcellular localization, often leading to their accumulation in nuclear speckles, and have a reduced ability to recruit spliceosomal components to pre-mRNA.[1]

-

Modulation of Alternative Splicing: The change in SR protein activity leads to a shift in splice site selection, resulting in the inclusion or exclusion of specific exons in the mature mRNA.[3]

Quantitative Data

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays.

| Kinase | IC50 (nM) | Reference |

| CLK1 | 20 | [1] |

| CLK2 | 200 | [1] |

| CLK3 | >10,000 | [1] |

| CLK4 | 15 | [1] |

| DYRK1A | 24 | |

| DYRK1B | 34 |

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory effect of this compound on CLK kinase activity.

Experimental Workflow:

Caption: Workflow for in vitro kinase assay to determine this compound IC50.

Materials:

-

Recombinant human CLK1 or CLK4

-

SR protein substrate (e.g., recombinant ASF/SF2)

-

This compound

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels

-

Phosphorimager or X-ray film

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant CLK kinase, SR protein substrate, and the desired concentration of this compound in kinase buffer.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Alternative Splicing Assay (RT-PCR)

This protocol is used to assess the effect of this compound on the alternative splicing of a specific gene in cultured cells.

Experimental Workflow:

Caption: Workflow for analyzing alternative splicing changes using RT-PCR.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers flanking the alternatively spliced exon of the target gene

-

Taq DNA polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon of interest.

-

Separate the PCR products on an agarose gel.

-

Visualize the bands corresponding to the different splice isoforms and quantify their relative abundance to determine the effect of this compound on splicing.[4]

Western Blot for Phosphorylated SR Proteins

This protocol allows for the detection of changes in the phosphorylation status of SR proteins in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer containing phosphatase inhibitors

-

Primary antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR [mAb 104]) and total SR proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with this compound as described in the RT-PCR protocol.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes the phosphorylated form of a specific SR protein or a pan-phospho-SR antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.[2]

Conclusion

This compound is a powerful research tool for investigating the role of CLK kinases and SR protein phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it suitable for both in vitro and in-cell studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the effects of this compound on their specific biological systems. Further investigation into the therapeutic potential of this compound and other CLK inhibitors is warranted for a variety of diseases characterized by splicing dysregulation.

References

- 1. digoxigenin-11-utp.com [digoxigenin-11-utp.com]

- 2. Subversion of phosphorylated SR proteins by enterovirus A71 in IRES-dependent translation revealed by RNA-interactome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering targeting rules of splicing modulator compounds: case of TG003 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cellular Target of TG-003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (Clk) family, with additional activity against the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. By competitively binding to the ATP pocket of these kinases, this compound effectively modulates the phosphorylation of key substrates, primarily the serine/arginine-rich (SR) family of proteins. This inhibition directly impacts the regulation of alternative pre-mRNA splicing, a critical process in gene expression. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experimental validations.

Primary Cellular Targets of this compound

The primary cellular targets of this compound are members of the Cdc2-like kinase (Clk) family and the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family.

Cdc2-like Kinase (Clk) Family

This compound exhibits potent inhibitory activity against several members of the Clk family, which are crucial regulators of pre-mRNA splicing. The inhibitory concentrations (IC50) of this compound against various Clk isoforms are summarized in the table below.

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Family

In addition to the Clk family, this compound has been shown to inhibit DYRK1A and DYRK1B, kinases involved in a variety of cellular processes, including cell proliferation and neuronal development.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets.

| Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Clk1 (mClk1) | 20 | 10 | [1][2] |

| Clk2 (mClk2) | 200 | Not Reported | [3][4] |

| Clk4 (mClk4) | 15 | Not Reported | [3][4][5] |

| Clk3 (mClk3) | >10,000 | Not Reported | [1][4] |

| DYRK1A | 24 | Not Reported | [4] |

| DYRK1B | 34 | Not Reported | [4] |

| SRPK1 | No Inhibition | Not Reported | [3] |

| SRPK2 | No Inhibition | Not Reported | [3] |

| PKC | No Inhibition | Not Reported | [3] |

IC50 and Ki values may vary slightly depending on the experimental conditions and assay format.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Clk kinases.[4] By occupying the ATP-binding pocket, it prevents the transfer of phosphate groups to substrate proteins. The primary substrates of Clk kinases are the serine/arginine-rich (SR) proteins, which are key splicing factors.[1] Phosphorylation of SR proteins by Clks is essential for their localization to nuclear speckles and their participation in the spliceosome complex.[1] Inhibition of Clk activity by this compound leads to the dephosphorylation of SR proteins, causing their accumulation in nuclear speckles and preventing their engagement in the splicing machinery.[1] This ultimately results in the modulation of alternative splicing patterns of various pre-mRNAs.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific kinase, such as Clk1.

Materials:

-

Recombinant active Clk1 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Substrate (e.g., a synthetic peptide derived from the SR domain of SF2/ASF)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Incubator

-

Scintillation counter or luminometer (depending on the assay format)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Recombinant Clk1 enzyme

-

This compound dilution or DMSO (for control)

-

Substrate

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.

-

Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of SR Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of SR proteins in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SR protein antibody, anti-total SR protein antibody, anti-GAPDH or β-actin for loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total SR protein and a loading control to normalize the results.

Alternative Splicing Analysis by RT-PCR

This protocol allows for the analysis of changes in alternative splicing of a specific gene in response to this compound treatment.

Materials:

-

Cells treated with this compound or DMSO as described in the Western blot protocol

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternatively spliced exon of the target gene

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Extract total RNA from the treated and control cells.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank the exon of interest. These primers should be designed to amplify both the inclusion and exclusion isoforms of the transcript.

-

Separate the PCR products on an agarose gel. The two isoforms will appear as bands of different sizes.

-

Visualize the bands using a gel imaging system and quantify the intensity of each band.

-

Calculate the ratio of the exon inclusion isoform to the exon exclusion isoform for each treatment condition to determine the effect of this compound on the splicing of the target gene.

Conclusion

This compound is a valuable research tool for studying the roles of Clk and DYRK kinases in cellular processes, particularly in the regulation of alternative splicing. Its potent and selective inhibitory activity makes it a powerful probe for dissecting the signaling pathways governed by these kinases. The experimental protocols provided in this guide offer a framework for investigating the cellular and molecular effects of this compound, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.

References

The Effect of TG-003 on SR Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and effects of TG-003, a potent inhibitor of the Cdc2-like kinase (CLK) family, on the phosphorylation of serine/arginine-rich (SR) proteins. SR proteins are critical regulators of pre-mRNA splicing, and their phosphorylation state, controlled by kinases such as CLKs, is pivotal for their function in splice site selection and spliceosome assembly. This compound, by competitively inhibiting the ATP-binding site of CLK1, CLK2, and CLK4, effectively reduces SR protein phosphorylation, leading to alterations in alternative splicing. This guide details the molecular interactions, presents quantitative data on this compound's inhibitory activity, and provides comprehensive experimental protocols for studying its effects. The information herein is intended to equip researchers with the necessary knowledge and methodologies to investigate the role of CLK inhibition in various biological and pathological processes.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple protein isoforms from a single gene. This intricate mechanism is regulated by a host of splicing factors, among which the serine/arginine-rich (SR) proteins play a crucial role. The activity of SR proteins is tightly controlled by post-translational modifications, most notably phosphorylation of the serine residues within their arginine/serine-rich (RS) domains. The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that are primary regulators of SR protein phosphorylation.[1]

Dysregulation of SR protein phosphorylation and, consequently, alternative splicing is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.[2] This has made the kinases that phosphorylate SR proteins, particularly the CLKs, attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of the CLK family of kinases.[2]

This guide will explore the mechanism of action of this compound, its inhibitory effect on SR protein phosphorylation, and the downstream consequences on alternative splicing. We will provide a detailed summary of its inhibitory constants, experimental procedures to assess its activity, and visual representations of the relevant pathways and workflows.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the CLK family of kinases, with the most potent effects on CLK1 and CLK4, and a lesser effect on CLK2.[3] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the serine residues in the RS domains of SR proteins. This inhibition of phosphorylation prevents the proper localization and function of SR proteins, leading to a disruption of the splicing machinery.[3] The direct consequence of this is a change in the alternative splicing patterns of numerous pre-mRNAs.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of SR protein phosphorylation.

Quantitative Data: Inhibitory Effect of this compound

The inhibitory potency of this compound has been quantified against various kinases, with a clear selectivity for the CLK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| mClk1 | 20 | [2] |

| mClk2 | 200 | [2] |

| mClk4 | 15 | [2] |

| mClk3 | >10,000 | [2] |

| DYRK1A | 24 | |

| DYRK1B | 34 | |

| SRPK1 | No Inhibition | [5] |

| SRPK2 | No Inhibition | [5] |

| PKC | No Inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on SR protein phosphorylation.

In Vitro Kinase Assay

This protocol describes how to measure the inhibitory effect of this compound on the phosphorylation of a model SR protein substrate (ASF/SF2) by a CLK kinase (CLK1) using a radioactive assay.

Materials:

-

Recombinant active CLK1

-

Recombinant ASF/SF2 protein

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP (10 μCi/μl)

-

Cold ATP (10 mM)

-

4x SDS-PAGE Sample Buffer

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, 1 µg of recombinant ASF/SF2, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP (1 µCi) and cold ATP (to a final concentration of 50 µM) and 100 ng of recombinant active CLK1. The final reaction volume should be 25 µl.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding 10 µl of 4x SDS-PAGE Sample Buffer and boiling for 5 minutes.

-

Alternatively, to quantify the incorporation of ³²P, spot 20 µl of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid.

-

Rinse with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

To visualize the phosphorylated protein, resolve the boiled samples by SDS-PAGE and expose the gel to a phosphor screen or X-ray film.

Workflow for In Vitro Kinase Assay:

Caption: Workflow for a radioactive in vitro kinase assay.

Cell-Based Assay for SR Protein Phosphorylation (Western Blot)

This protocol details the procedure for assessing the phosphorylation status of SR proteins in cultured cells treated with this compound using Western blotting with the phospho-SR specific antibody, 1H4.[6][7][8]

Materials:

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-SR (clone 1H4, Millipore MABE50)[6][7][8]

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells (e.g., HeLa or PC3) and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or DMSO for the desired time (e.g., 6-24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-SR (1H4) primary antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C.[6][7][8]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total SR protein or a housekeeping protein like GAPDH or β-actin.

Workflow for Western Blot Analysis:

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

Analysis of Alternative Splicing by RT-PCR

This protocol provides a method to analyze changes in alternative splicing of a specific gene in response to this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers flanking the alternative splicing event

-

Taq DNA polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Treat cells with this compound or DMSO as described in the Western blot protocol.

-

Extract total RNA from the cells using a standard RNA extraction method.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Design PCR primers that flank the alternatively spliced exon(s) of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.

-

Perform PCR using the synthesized cDNA as a template and the designed primers. The PCR conditions (annealing temperature, extension time) should be optimized for each primer set. A typical PCR program would be:

-

Initial denaturation: 95°C for 3 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 30-60 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

Resolve the PCR products on a 1.5-2.5% agarose gel.

-

Visualize the DNA bands using a gel imaging system. The different sized bands will correspond to the different splice isoforms (e.g., exon inclusion vs. exon skipping).

-

Quantify the band intensities to determine the ratio of the different splice isoforms. The percentage of exon inclusion (PSI) can be calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of skipping band) * 100.

Conclusion

This compound is a valuable tool for studying the role of CLK kinases and SR protein phosphorylation in the regulation of alternative splicing. Its potent and selective inhibitory activity allows for the precise dissection of these pathways in both normal cellular processes and disease states. The experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other potential CLK inhibitors. Further research into the downstream consequences of CLK inhibition will undoubtedly provide deeper insights into the complex network of splicing regulation and may pave the way for novel therapeutic strategies targeting splicing dysregulation.

References

- 1. Mass spectrometric and kinetic analysis of ASF/SF2 phosphorylation by SRPK1 and Clk/Sty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. (MABE50) Anti-Phosphoepitope SR proteins Antibody, clone 1H4 - MilliporeSigma - CiteAb [citeab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 | MABE50 [merckmillipore.com]

- 8. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 clone 1H4, from mouse | Sigma-Aldrich [sigmaaldrich.com]

The Discovery and Development of TG-003: A Potent Inhibitor of Cdc2-like Kinases (Clk)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and experimental application of TG-003, a potent and selective inhibitor of the Cdc2-like kinase (Clk) family. This compound has emerged as a critical tool for investigating the role of Clk kinases in the regulation of pre-mRNA splicing and as a potential therapeutic agent in various diseases, including cancer and Duchenne muscular dystrophy. This document details the mechanism of action of this compound, its kinase selectivity, and provides structured protocols for key in vitro and in vivo experimental methodologies. All quantitative data are summarized in tabular format for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This process is tightly regulated by a complex interplay of cis-acting RNA elements and trans-acting protein factors, including the serine/arginine-rich (SR) family of splicing factors. The phosphorylation state of SR proteins is a critical determinant of their activity and subcellular localization, and this is controlled by specific kinases and phosphatases.

The Cdc2-like kinases (Clks) are a family of dual-specificity kinases that play a pivotal role in the phosphorylation of SR proteins, thereby regulating splice site selection and alternative splicing.[1] Dysregulation of Clk activity and aberrant splicing are implicated in a variety of human diseases, including cancer and genetic disorders. This has spurred the development of small molecule inhibitors targeting the Clk family as both research tools and potential therapeutics.

This compound, a benzothiazole derivative, was identified as a potent and ATP-competitive inhibitor of the Clk family, with notable selectivity for Clk1 and Clk4.[2] Its ability to modulate alternative splicing by inhibiting SR protein phosphorylation has made it an invaluable probe for dissecting the molecular mechanisms of splicing regulation and for exploring therapeutic strategies aimed at correcting splicing defects.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Clk kinases.[3] This inhibition prevents the transfer of the gamma-phosphate from ATP to the serine residues within the arginine/serine-rich (RS) domains of SR proteins. The hypophosphorylated state of SR proteins alters their ability to bind to splicing enhancers and recruit the spliceosome machinery to the pre-mRNA, ultimately leading to changes in splice site selection and the modulation of alternative splicing patterns.

dot

Caption: Mechanism of action of this compound as a Clk1 inhibitor.

Kinase Selectivity and Potency

The efficacy and utility of a kinase inhibitor are largely determined by its potency and selectivity. This compound exhibits low nanomolar IC50 values against Clk1 and Clk4, with slightly lower potency against Clk2. Notably, it shows minimal activity against Clk3. Further profiling has revealed inhibitory activity against other kinases, including DYRK1A/B and members of the Casein Kinase 1 (CK1) family.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| mClk1 | 20[3] |

| mClk2 | 200[3] |

| mClk3 | >10,000[3] |

| mClk4 | 15[3] |

| DYRK1A | 24[3] |

| DYRK1B | 34[3] |

| CK1α | 330 |

| CK1δ | 340 |

| CK1ε | 1400 |

| CK1γ1 | 1500 |

| CK1γ2 | 930 |

| CK1γ3 | 880 |

Experimental Protocols

In Vitro Kinase Assay (Mobility Shift Assay)

This protocol describes the determination of kinase activity and inhibitor potency using a Caliper mobility shift assay, which measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Materials:

-

Recombinant human Clk1 kinase

-

Fluorescently labeled peptide substrate (e.g., a peptide containing an SR repeat)

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.02% BSA, 1 mM DTT, 0.02% Tween 20, 10 mM MgCl₂, 10 mM β-glycerophosphate, 0.1 mM Na₃VO₄

-

Stop Solution: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 0.2% Coating Reagent 3, 10 mM EDTA

-

Caliper Life Sciences EZ Reader II

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a kinase reaction mix containing assay buffer, recombinant Clk1 kinase, and the fluorescently labeled peptide substrate.

-

Add the this compound dilutions or DMSO (vehicle control) to the kinase reaction mix.

-

Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km for the specific kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the samples on the Caliper EZ Reader II to measure the ratio of phosphorylated to unphosphorylated peptide.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for an in vitro kinase mobility shift assay.

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol outlines the procedure for assessing the phosphorylation status of SR proteins in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, PC3)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-SR (mAb104)

-

Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Analysis of Alternative Splicing (RNA-Seq)

This protocol provides a general workflow for analyzing changes in alternative splicing patterns induced by this compound using RNA sequencing.

Materials:

-

Cultured cells treated with this compound or DMSO

-

RNA extraction kit

-

DNase I

-

RNA quality control instrumentation (e.g., Agilent Bioanalyzer)

-

Library preparation kit for RNA-Seq

-

Next-generation sequencing platform

-

Bioinformatics software for alignment (e.g., STAR) and differential splicing analysis (e.g., rMATS)

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO, and extract total RNA. Perform DNase I treatment to remove any contaminating genomic DNA. Assess RNA quality and quantity.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples and perform sequencing on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Differential Splicing Analysis: Use a specialized tool like rMATS to identify and quantify differential alternative splicing events (e.g., skipped exons, alternative 5'/3' splice sites, retained introns) between the this compound-treated and control samples.

-

Visualization: Visualize the differential splicing events using sashimi plots.

-

dot

Caption: Workflow for RNA-Seq analysis of alternative splicing.

In Vivo Xenograft Model (Prostate Cancer)

This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound.[4]

Materials:

-

Prostate cancer cell line (e.g., PC3)

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle for injection (e.g., DMSO and/or other solubilizing agents)

-

Calipers for tumor measurement

Procedure:

-

Inject prostate cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for injection. A solution calculated to give a final concentration of 50 µM in the mouse can be used.[4]

-

Administer this compound or vehicle to the respective groups via intraperitoneal injection on a predetermined schedule (e.g., twice weekly).[4]

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound has proven to be a cornerstone in the study of Clk-mediated regulation of alternative splicing. Its potency and selectivity have enabled significant advances in our understanding of the molecular mechanisms underlying this fundamental biological process. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations. As our understanding of the role of aberrant splicing in disease continues to grow, the development and characterization of specific kinase inhibitors like this compound will remain a critical endeavor in the pursuit of novel therapeutic strategies.

References

The Role of TG-003 in the Investigation of Pre-mRNA Splicing Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental cellular process critical for the generation of mature messenger RNA (mRNA) and a key contributor to proteomic diversity. The dysregulation of this intricate mechanism is implicated in a multitude of human diseases, including genetic disorders and cancer. Small molecule modulators of splicing have emerged as powerful tools for both dissecting the complexities of splicing regulation and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of TG-003, a potent and selective inhibitor of the CDC-like kinase (CLK) family, and its pivotal role in the study of pre-mRNA splicing. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present its utility in elucidating splicing pathways.

Introduction to this compound and Pre-mRNA Splicing

Pre-mRNA splicing is the process by which non-coding intervening sequences (introns) are removed from a pre-mRNA transcript and the coding sequences (exons) are ligated together. This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The selection of splice sites is a highly regulated process, influenced by a host of cis-acting elements on the pre-mRNA and trans-acting protein factors.

Among the key regulators of splicing are the serine/arginine-rich (SR) proteins, a family of splicing factors that play a crucial role in the recognition of splice sites and the assembly of the spliceosome. The activity of SR proteins is modulated by post-translational modifications, most notably phosphorylation. The CDC-like kinases (CLKs), a family of dual-specificity kinases, are primary regulators of SR protein phosphorylation. By phosphorylating SR proteins, CLKs influence their subcellular localization and their ability to bind to RNA, thereby modulating splice site selection.[1]

This compound is a small molecule that has been identified as a potent and ATP-competitive inhibitor of the CLK family, with particular activity against CLK1, CLK2, and CLK4.[2][3] Its ability to specifically inhibit these kinases has made it an invaluable tool for probing the role of CLK-mediated phosphorylation in the regulation of pre-mRNA splicing.

Mechanism of Action of this compound

This compound exerts its effects on pre-mRNA splicing by inhibiting the catalytic activity of CLK family members.[4] This inhibition prevents the phosphorylation of their primary substrates, the SR proteins.[3] Hypophosphorylated SR proteins are unable to efficiently promote the recognition of exons and the assembly of the spliceosome, leading to alterations in splicing patterns, often resulting in exon skipping.[5] The precise outcome of this compound treatment on a specific splicing event is context-dependent and is influenced by the strength of the polypyrimidine tract and the density of splicing factor binding sites on the target exon.[5][6]

The direct inhibition of CLKs by this compound has been demonstrated to modulate the alternative splicing of a variety of genes, including the dystrophin gene, implicated in Duchenne muscular dystrophy, and the adenovirus E1A gene.[5][7] Furthermore, this compound has been shown to affect the splicing of protein kinase C beta II (PKCβII) and the expression of peroxisome proliferator-activated receptor gamma (PPARγ) isoforms during adipocyte differentiation.[2] It has also been found to modulate the alternative splicing of intron 9 in the TP53 gene, leading to an increased expression of the p53β and p53γ protein isoforms.[8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity against various kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| CLK1 | 20 | [2][3][8] |

| CLK2 | 200 | [2][3][8] |

| CLK3 | >10,000 | [2][3] |

| CLK4 | 15 | [2][3][8] |

| DYRK1A | 24 | [9][10] |

| DYRK1B | 34 | [9][10] |

| Kinase | Parameter | Value | Reference(s) |

| CLK1/Sty | Ki | 0.01 µM | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound's role in pre-mRNA splicing regulation.

In Vitro Splicing Assay

This assay is used to directly assess the effect of this compound on the splicing of a specific pre-mRNA transcript in a cell-free system.

Materials:

-

HeLa cell nuclear extract (prepared as described below or commercially available)

-

[α-³²P] UTP for radiolabeling pre-mRNA

-

In vitro transcription system (e.g., T7 RNA polymerase)

-

Plasmid DNA containing the pre-mRNA of interest downstream of a T7 promoter

-

Splicing reaction buffer (20 mM HEPES-KOH pH 7.3, 3 mM MgCl₂, 60 mM KCl, 2 mM ATP, 20 mM creatine phosphate)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (6-8%)

-

Urea

-

TBE buffer

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Preparation of Radiolabeled Pre-mRNA:

-

Linearize the plasmid DNA containing the target pre-mRNA sequence.

-

Perform in vitro transcription using T7 RNA polymerase in the presence of [α-³²P] UTP to generate radiolabeled pre-mRNA.

-

Purify the labeled pre-mRNA using a suitable method (e.g., gel filtration or phenol:chloroform extraction followed by ethanol precipitation).

-

-

In Vitro Splicing Reaction:

-

Set up the splicing reactions on ice. In a 25 µL reaction volume, combine:

-

10-12 µL HeLa cell nuclear extract

-

1 µL radiolabeled pre-mRNA (~10,000 cpm)

-

1 µL ATP/creatine phosphate mix

-

Splicing buffer to a final volume of 25 µL.

-

Add this compound to the desired final concentration (e.g., 1-10 µM). For the control reaction, add an equivalent volume of DMSO.

-

-

Incubate the reactions at 30°C for 1-4 hours.

-

-

RNA Extraction:

-

Stop the reaction by adding 175 µL of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA.

-

Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 15-30 minutes.

-

Extract the RNA with an equal volume of phenol:chloroform:isoamyl alcohol.

-

Precipitate the RNA from the aqueous phase with 2.5 volumes of ethanol.

-

Wash the RNA pellet with 70% ethanol and resuspend in formamide loading buffer.

-

-

Analysis of Splicing Products:

-

Denature the RNA samples by heating at 95°C for 5 minutes.

-

Separate the splicing products (pre-mRNA, mRNA, lariat intron, and other intermediates) on a denaturing polyacrylamide/urea gel.

-

Visualize the radiolabeled RNA species by autoradiography or phosphorimaging.

-

Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CLKs and the inhibitory effect of this compound by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human CLK1, CLK2, or CLK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Kinase Reaction:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a white multi-well plate, add the following components in a final volume of 5 µL:

-

1 µL of this compound dilution or DMSO control.

-

2 µL of recombinant CLK enzyme in kinase buffer.

-

2 µL of a mix containing the kinase substrate and ATP at the desired concentrations.

-

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Splicing Reporter Assay

This assay utilizes a reporter system, typically involving dual-luciferase, to monitor the effect of this compound on a specific alternative splicing event within living cells.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Splicing reporter plasmid (containing a minigene with an alternatively spliced exon of interest, where the inclusion or exclusion of the exon results in the expression of different reporter proteins, e.g., Firefly and Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment with this compound:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysates to a white, opaque multi-well plate.

-

Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer, following the manufacturer's protocol for the dual-luciferase assay system.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each condition. This ratio reflects the relative abundance of the two spliced isoforms.

-

Normalize the ratios to the DMSO control to determine the effect of this compound on the splicing event.

-

Visualizing this compound's Mechanism and Experimental Workflows

Signaling Pathway of this compound in Splicing Regulation

Caption: Signaling pathway of this compound in regulating pre-mRNA splicing.

General Experimental Workflow for Studying a Splicing Modulator

References

- 1. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 5. promega.com [promega.com]

- 6. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]

- 7. promega.com [promega.com]

- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. A double reporter assay for detecting changes in the ratio of spliced and unspliced mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

Understanding the chemical structure of TG-003

An In-Depth Technical Guide to the Chemical Structure and Activity of TG-003

Introduction

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Cdc2-like kinase (Clk) family.[1][2] It is a novel benzothiazole compound that has become an invaluable tool for researchers in cell signaling, cancer biology, and neurobiology.[1] By targeting kinases that regulate pre-mRNA splicing, this compound allows for the precise study of alternative splicing mechanisms and their role in both normal physiological processes and various disease states.[3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental utilization of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic, yellow solid compound.[4] Its core structure is a benzothiazole ring system, which is key to its inhibitory activity. The detailed chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Systematic Name | (1Z)-1-(3-Ethyl-5-methoxy-2(3H)-benzothiazolylidene)-2-propanone | |

| Molecular Formula | C₁₃H₁₅NO₂S | |

| Molecular Weight | 249.3 g/mol | |

| CAS Number | 719277-26-6, 300801-52-9 | [1] |

| Appearance | Yellow solid | |

| SMILES | CCN1C2=C(C=CC(=C2)OC)S/C1=CC(=O)C | |

| InChI Key | BGVLELSCIHASRV-AATRIKPKSA-N | |

| Solubility | Soluble in DMSO (≥12.45 mg/mL) and Ethanol (≥14.67 mg/mL with sonication) |

Mechanism of Action and Inhibitory Activity

This compound functions as a highly potent, ATP-competitive inhibitor of the Clk family, with notable selectivity for specific isoforms.[2][3] It also demonstrates activity against Casein Kinase 1 (CK1).[3] The primary mechanism involves blocking the ATP-binding pocket of these kinases, which in turn prevents the phosphorylation of their downstream targets, primarily the serine/arginine-rich (SR) proteins that are crucial for regulating pre-mRNA splice site selection.[1][3]

The inhibitory potency of this compound has been quantified against several kinases, as detailed in the table below.

| Target Kinase | IC₅₀ Value | Kᵢ Value | Reference |

| Clk1 / Sty | 20 nM | 10 nM (0.01 µM) | [1][2][3] |

| Clk2 | 200 nM | Not Reported | [1][2][3] |

| Clk3 | > 10 µM | Not Reported | [1][3] |

| Clk4 | 15 nM | Not Reported | [1][2][3] |

This compound shows minimal to no inhibitory effect on other related kinases such as SRPK1, SRPK2, or PKC.[2]

Signaling Pathway

This compound directly intervenes in the signaling pathway that controls alternative splicing. The Clk kinases phosphorylate SR proteins, a key step in the formation and activity of the spliceosome. By inhibiting Clks, this compound prevents this phosphorylation, leading to altered splice site selection and the modulation of mRNA processing.[3] This mechanism is critical in various cellular contexts, from developmental processes to diseases like cancer, where aberrant splicing is a common feature.[3]

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound in common experimental settings.

Compound Preparation and Solubilization

This protocol outlines the steps for preparing this compound stock and working solutions for in vitro and cell-based assays.

-

Stock Solution Preparation :

-

This compound is insoluble in water.[3] For a high-concentration stock, dissolve solid this compound in anhydrous DMSO to a final concentration of 10-20 mM (e.g., ≥12.45 mg/mL).[3]

-

Alternatively, for certain applications, dissolve in ethanol (e.g., ≥14.67 mg/mL); ultrasonic treatment may be required to fully solubilize the compound.[3]

-

-

Aliquoting and Storage :

-

Working Solution Preparation :

In Vitro Kinase Assay

This protocol is adapted from established methods to measure the inhibitory activity of this compound against Clk kinases using a radioactive ATP substrate.[2]

Methodology:

-

Prepare Reaction Buffer : Create a master mix of the kinase reaction buffer containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 8 mM dithiothreitol (DTT), and 4 mM EGTA.[2]

-

Assemble Reaction : In a final volume of 40 µL, combine the following components:

-

Initiate Reaction : Add 0.1–1 µg of purified Clk kinase (e.g., Clk1, Clk2, or Clk4) to initiate the reaction.[2]

-

Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction : Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis : Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphor screen to visualize the incorporation of ³²P into the substrate peptide. Quantify band intensity to determine the level of kinase inhibition.

Cell-Based Splicing Assay

This protocol describes a general method for treating mammalian cells with this compound to study its effects on alternative splicing.

-

Cell Plating : Plate mammalian cells (e.g., HeLa or COS-7) in 6-well dishes and allow them to adhere overnight.[2]

-

Compound Treatment : Treat the cells by adding this compound directly to the culture medium to a final concentration of 1-10 µM.[2][3] A parallel well should be treated with an equivalent volume of DMSO as a vehicle control.

-

Incubation : Incubate the cells for the desired period (e.g., 24-48 hours).

-

Harvesting and RNA Extraction : After incubation, wash the cells with PBS and harvest them. Extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).

-

Analysis of Splicing :

-

Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternatively spliced region of a target gene of interest.

-

Analyze the PCR products on an agarose gel to visualize changes in the ratio of different splice isoforms. Quantitative real-time PCR (qRT-PCR) can also be used for more precise measurement.

-

References

TG-003: A Technical Guide to its Applications in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) family, with notable activity against CLK1 and CLK4. Its primary mechanism of action involves the ATP-competitive inhibition of these kinases, leading to a reduction in the phosphorylation of serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation directly impacts the regulation of alternative mRNA splicing. A significant application of this compound in molecular biology research is the investigation of splicing-related diseases, particularly in the context of cancer. Notably, this compound has been utilized to probe the mechanisms underlying the generation of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate cancer (CRPC). By inhibiting CLK1, this compound prevents the phosphorylation of the splicing factor SRSF1, which is crucial for the production of AR-V7. This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its application in key molecular biology experiments.

Introduction to this compound

This compound is a benzothiazole compound that has emerged as a valuable tool for studying the role of CLK kinases in cellular processes, particularly alternative splicing.[1][2] CLKs are dual-specificity kinases that phosphorylate SR proteins, a family of splicing factors that play a critical role in the selection of splice sites in pre-mRNA.[3] Dysregulation of alternative splicing is a hallmark of many diseases, including cancer, making the modulation of this process a key area of therapeutic interest.[3] this compound's ability to selectively inhibit CLKs allows researchers to investigate the specific consequences of blocking this signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several members of the CLK family, as well as the related DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| mClk1 | 20 |

| mClk2 | 200 |

| mClk3 | >10,000 |

| mClk4 | 15 |

| DYRK1A | 24 |

| DYRK1B | 34 |

| Data sourced from Tocris Bioscience and Selleck Chemicals.[4][5] |

Mechanism of Action: Inhibition of the CLK1/SRSF1/AR-V7 Pathway

In the context of castration-resistant prostate cancer, the expression of the androgen receptor splice variant 7 (AR-V7) is a key mechanism of resistance to androgen deprivation therapies.[6][7] AR-V7 lacks the ligand-binding domain, rendering it constitutively active. The generation of AR-V7 is dependent on the alternative splicing of the androgen receptor (AR) pre-mRNA, a process regulated by the CLK1 kinase.

The signaling pathway is as follows:

-

CLK1 Activation: CLK1 is an active kinase in prostate cancer cells.

-

SRSF1 Phosphorylation: CLK1 phosphorylates the splicing factor SRSF1 (also known as ASF/SF2).

-

Spliceosome Recruitment: Phosphorylated SRSF1 is recruited to the AR pre-mRNA.

-

AR-V7 Splicing: The recruitment of phosphorylated SRSF1 promotes the inclusion of a cryptic exon, leading to the production of the AR-V7 mRNA transcript.

-

AR-V7 Protein Expression: The AR-V7 mRNA is translated into the constitutively active AR-V7 protein, which drives tumor growth.

This compound acts as an ATP-competitive inhibitor of CLK1, preventing the phosphorylation of SRSF1.[4][5] This disruption of the signaling cascade leads to a reduction in AR-V7 expression.

Caption: Mechanism of this compound action in inhibiting AR-V7 splicing.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on the CLK1/SRSF1/AR-V7 pathway.

In Vitro Kinase Assay for CLK1 Inhibition

This protocol is for determining the inhibitory effect of this compound on CLK1 kinase activity.

Materials:

-

Recombinant human CLK1 (e.g., from Cell Signaling Technology)

-

RS-peptide substrate (RSRSRSRSRSR)

-

Kinase Buffer (5X): 300 mM HEPES-NaOH (pH 7.5), 15 mM MgCl2, 15 mM MnCl2, 15 µM Na-orthovanadate

-

ATP solution (10 mM)

-

[γ-33P]-ATP or [γ-32P]-ATP

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a 1X kinase buffer from the 5X stock.

-

Dilute recombinant CLK1 to a working concentration (e.g., 20 ng/µl) in 1X kinase buffer.

-

Prepare serial dilutions of this compound in 1X kinase buffer.

-

In a microcentrifuge tube, combine:

-

10 µl of diluted CLK1

-

10 µl of RS-peptide substrate (100 ng/µl)

-

5 µl of this compound dilution (or DMSO for control)

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µl of ATP solution containing [γ-33P]-ATP or [γ-32P]-ATP.

-

Incubate the reaction for 30 minutes at 30°C.[8]

-

Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

-

Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Caption: Workflow for an in vitro CLK1 kinase inhibition assay.

Western Blot Analysis of SRSF1 Phosphorylation

This protocol describes the detection of phosphorylated SRSF1 in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cell line (e.g., 22Rv1)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-SRSF1 (Serine) antibody

-

Anti-SRSF1 antibody

-

Anti-β-actin or GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed prostate cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.

RT-qPCR for AR-V7 Expression

This protocol details the quantification of AR-V7 mRNA levels in prostate cancer cells following this compound treatment.

Materials:

-

Prostate cancer cell line (e.g., 22Rv1)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for AR-V7 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Primer Sequences:

-

AR-V7 Forward: 5'-CCACCCTGTGTGTCCATCTT-3'

-

AR-V7 Reverse: 5'-GCTCACTGGGTGTGGAAATAG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

-

Treat prostate cancer cells with this compound as described in the Western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction in a 96-well plate with the following components per well:

-

qPCR master mix

-

Forward and reverse primers for AR-V7 or GAPDH

-

cDNA template

-

Nuclease-free water

-

-

Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 normalized to the housekeeping gene.

Conclusion

This compound is a powerful research tool for dissecting the role of CLK kinases in the regulation of alternative splicing. Its application in the context of prostate cancer has provided significant insights into the mechanisms driving resistance to therapy. The detailed protocols provided in this guide offer a framework for researchers to utilize this compound in their own investigations into splicing-dependent cellular processes and disease pathologies. The continued study of compounds like this compound holds promise for the development of novel therapeutic strategies targeting aberrant splicing in a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Deciphering targeting rules of splicing modulator compounds: case of TG003 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Splicing Factors Have an Essential Role in Prostate Cancer Progression and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Splicing Factors Have an Essential Role in Prostate Cancer Progression and Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro kinase assays [bio-protocol.org]

Preliminary Studies on TG-003 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-003 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, particularly targeting CLK1 and CLK4 with high affinity. It also exhibits inhibitory activity against DYRK1A/B. The primary mechanism of action of this compound involves the suppression of serine/arginine-rich (SR) protein phosphorylation, a critical step in the regulation of alternative pre-mRNA splicing. Dysregulation of alternative splicing is a known hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance. By modulating the splicing of key cancer-associated genes, this compound presents a novel therapeutic strategy. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies of this compound in various cancer cell lines, detailing its effects on cell proliferation, apoptosis, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following tables summarize the available quantitative data on the biological effects of this compound in cancer cell lines.

| Target | IC50 Value | Reference |

| CLK1 | 20 nM | [1] |

| CLK4 | 15 nM | [1] |

| CLK2 | 200 nM | [1] |

| DYRK1A | 24 nM | |

| DYRK1B | 34 nM | |

| Table 1: In vitro kinase inhibitory activity of this compound. |

| Cell Line | Assay | Concentration | Effect | Reference |

| PC3 (Prostate) | Cell Viability (Trypan Blue) | 1, 10, 50 µM | Dose-dependent decrease in viable cells at 24, 48, and 72h. | [2] |